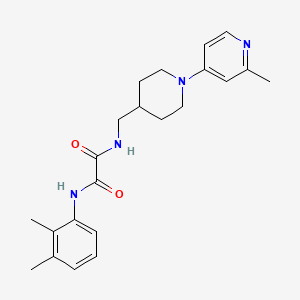

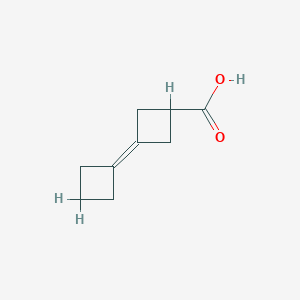

![molecular formula C16H18N2O3S B2383076 ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899957-32-5](/img/structure/B2383076.png)

ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biginelli Reaction and Heterocycle Synthesis

The Biginelli reaction is a powerful tool for synthesizing highly functionalized heterocycles. In this context, ethyl 6-methyl-4-((4-methylbenzyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate (referred to as LaSOM® 293 ) was prepared using the Biginelli reaction as the key step. The reaction involves an acid-catalyzed, three-component process between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The resulting compound, LaSOM® 293, was obtained with an impressive yield of 84% .

Anticancer Potential

The pharmacological effects of dihydropyrimidinones (DHPMs) have been widely explored, particularly in anticancer drug development. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling pathways, ultimately inducing cellular apoptosis .

Antimicrobial Activity

While specific studies on the antimicrobial potential of ethyl 6-methyl-4-((4-methylbenzyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate are scarce, its structural features suggest potential antimicrobial properties. Further investigations are warranted to explore its effectiveness against bacterial and fungal pathogens .

QSAR Studies and Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies can provide insights into the compound’s interactions with biological targets. Researchers can use these insights to design novel derivatives with improved pharmacological properties. Investigating the QSAR of LaSOM® 293 may reveal valuable information for drug development .

Thiophene Derivatives and Fused Heterocycles

Considering the thio-substituted moiety in the compound, it might serve as a precursor for synthesizing thiophene derivatives. Thiophenes exhibit diverse biological activities, making them attractive targets for drug discovery. Researchers could explore the transformation of LaSOM® 293 into thiophene-fused heterocycles .

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated for theirantimicrobial and anticancer potential . Therefore, it’s plausible that this compound may also interact with targets related to these biological processes.

Biochemical Pathways

Similar compounds have shown potential inantimicrobial and anticancer activities , suggesting that this compound might affect pathways related to these biological processes.

Result of Action

Based on the potential antimicrobial and anticancer activities of similar compounds , it can be hypothesized that this compound might lead to the inhibition of microbial growth or induction of cell death in cancer cells.

Propiedades

IUPAC Name |

ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-4-21-15(19)13-11(3)17-16(20)18-14(13)22-9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHNELDYSMUHGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2382994.png)

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2382995.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2382996.png)

![N-(3-chloro-4-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2383005.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2383006.png)

![N1-(3-methoxypropyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2383008.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2383011.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2383015.png)